![molecular formula C10H11NO2S B2683060 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1706462-26-1](/img/structure/B2683060.png)
5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a complex organic compound . It contains a total of 28 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Thiophene .
Molecular Structure Analysis
The molecular weight of 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is 153.18 . The InChI code is 1S/C8H11NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h3-5,9H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
The boiling point of 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is approximately 320.4±30.0C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Synthesis and Antileukemic Activity
The synthesis and evaluation of antileukemic activity of derivatives related to 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid have been a focal point in medicinal chemistry. For instance, derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole have been synthesized, yielding compounds with good antileukemic activity comparable to mitomycin. This research opens avenues for developing new antileukemic agents by exploring the chemical space around the thieno[2,3-c]pyrrole scaffold (Ladurée et al., 1989).
Antineoplastic Activity
Another significant area of application is in the investigation of antineoplastic activities. Derivatives such as 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates) have been synthesized and tested for their growth inhibitory activity against human promyelocytic leukemia cell lines. Certain compounds exhibited antileukemic activity comparable or superior to known antineoplastic agents, demonstrating the potential of 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid derivatives in cancer therapy (Lalezari & Schwartz, 1988).
Domino Transformation in Organic Synthesis
The domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis is another interesting application. This process enables the efficient synthesis of 4-acylpyrrole-2-carboxylic acid derivatives from 5-alkoxy- or 5-aminoisoxazoles, highlighting the versatility of 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid in synthetic organic chemistry (Galenko et al., 2015).
Decarboxylative Coupling in Organic Synthesis
The Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, where 5-substituted pyridines are generated with high regioselectivity, is an innovative application. This process demonstrates the use of carboxylic acids as traceless activators, offering a novel pathway to synthesize complex molecules involving the pyrrole scaffold (Neely & Rovis, 2014).
Synthesis of Porphyrins and Related Compounds
Benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids have been synthesized as important intermediates in the synthesis of porphyrins and related compounds. This research underscores the role of 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid derivatives in facilitating the synthesis of biologically significant macrocycles (Lash et al., 1994).
Safety and Hazards
properties
IUPAC Name |
5-propan-2-ylthieno[2,3-c]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-6(2)11-4-7-3-8(10(12)13)14-9(7)5-11/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYXFRVXVQVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=C(SC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

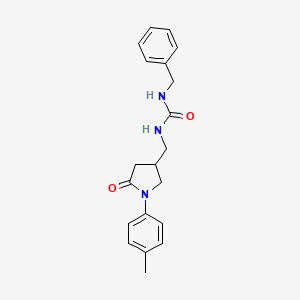
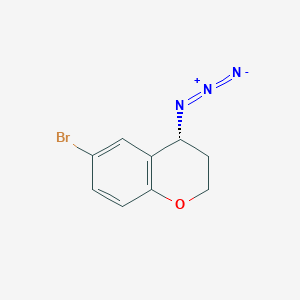
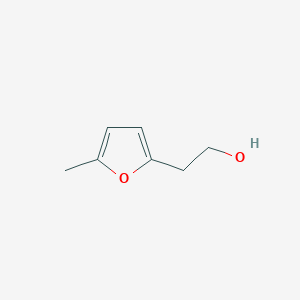
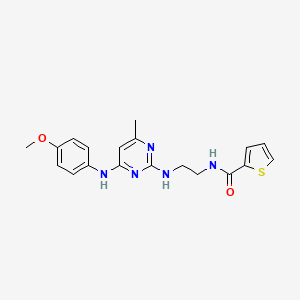
![2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2682984.png)
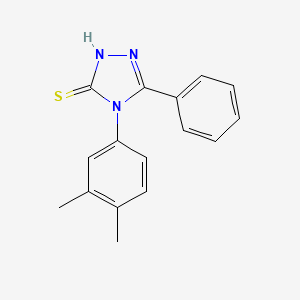
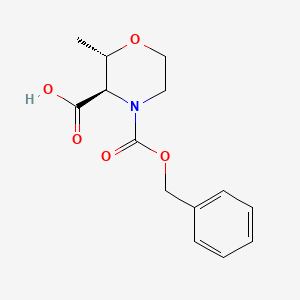


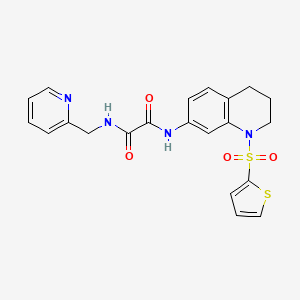
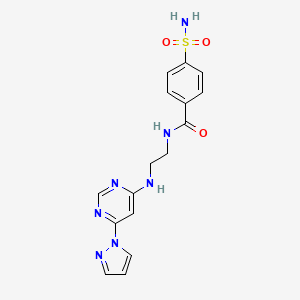
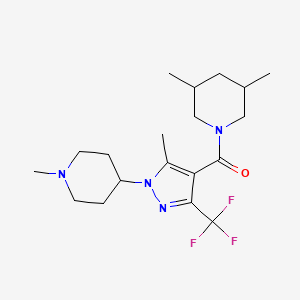
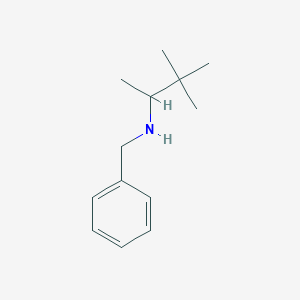
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2682999.png)